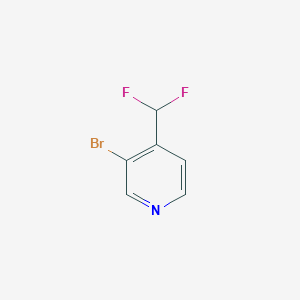

3-Bromo-4-(difluoromethyl)pyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. wikipedia.orgrsc.orgrsc.org Its presence is critical to the biological activity of many compounds, influencing properties such as solubility, bioavailability, and binding affinity to biological targets. google.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, and its electronic influence on the aromatic system modulates the reactivity of the ring's carbon atoms. chemicalbook.com This inherent reactivity, coupled with the stability of the aromatic system, makes the pyridine scaffold a prime target for chemical modification and incorporation into larger, more complex molecules. google.comchemicalbook.com

Role of Fluorinated and Brominated Pyridines as Strategic Synthons

The strategic introduction of halogen atoms onto the pyridine ring dramatically expands its utility in organic synthesis. Brominated pyridines, for instance, are exceptionally versatile intermediates. The carbon-bromine bond is readily transformed through a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.orgchemspider.comlibretexts.org

Fluorine and fluorinated groups, such as the difluoromethyl group (-CF2H), have gained immense importance in the design of bioactive molecules. The difluoromethyl group is considered a lipophilic bioisostere of hydroxyl and thiol groups and can participate in hydrogen bonding. rsc.org Its incorporation can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. rsc.org The combination of a bromine atom and a difluoromethyl group on a pyridine ring, as seen in 3-Bromo-4-(difluoromethyl)pyridine, creates a powerful synthon with distinct and complementary reactivity at two different positions.

Research Context of this compound within Pyridine Chemistry

This compound (Figure 1) has emerged as a compound of interest due to its potential as a versatile building block. The bromine atom at the 3-position serves as a handle for a wide range of metal-catalyzed cross-coupling reactions, while the difluoromethyl group at the 4-position can influence the electronic properties of the ring and provide a site for potential biological interactions. The regioselective synthesis and functionalization of such polysubstituted pyridines are key challenges and areas of active research in contemporary organic chemistry. chemeurope.com This compound is a valuable tool for the synthesis of novel compounds in drug discovery and agrochemical research. nih.gov

Figure 1. Chemical structure of this compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMMLUVZVBBEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348744 | |

| Record name | 3-bromo-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114468-05-2 | |

| Record name | 3-bromo-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114468-05-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 4 Difluoromethyl Pyridine

Established Synthetic Routes for 3-Bromo-4-(difluoromethyl)pyridine

The established methods for preparing this compound primarily rely on sequential functionalization of the pyridine (B92270) ring. These routes are characterized by their step-wise nature, often beginning with either the introduction of the difluoromethyl group or the bromine atom.

Direct Difluoromethylation Approaches to Pyridine Systems

The introduction of a difluoromethyl (CF2H) group onto a pyridine ring is a critical step in the synthesis of the target compound. While direct difluoromethylation of 3-bromopyridine (B30812) is a conceivable route, the literature more commonly describes methods involving the difluoromethylation of pyridine derivatives followed by other transformations.

One notable approach involves the use of ethyl bromodifluoroacetate as a difluoromethylating agent. This transition-metal-free method facilitates the N-difluoromethylation of pyridines. The process begins with the N-alkylation of the pyridine by ethyl bromodifluoroacetate, followed by in-situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated pyridine. rsc.orgrsc.org

Bromination of Difluoromethylated Pyridine Precursors

A common and effective strategy for the synthesis of this compound involves the bromination of a 4-(difluoromethyl)pyridine (B1298655) precursor. This approach leverages the directing effects of the existing difluoromethyl group to achieve the desired regiochemistry.

The bromination can be carried out using various brominating agents. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been reported for the bromination of pyridine derivatives. google.com This method often proceeds under radical-generating conditions, which can be initiated by UV light or radical initiators like benzoyl peroxide or AIBN. google.com The reaction conditions, including the choice of solvent and temperature, are crucial for optimizing the yield and selectivity of the bromination reaction. Solvents such as chlorobenzene, cyclohexane, and ethyl acetate (B1210297) are often employed. google.com

Derivatization from Related Pyridine Building Blocks

The synthesis of this compound can also be accomplished by modifying other substituted pyridine compounds. This approach offers flexibility by utilizing readily available starting materials.

For example, a synthetic route could start from a 3-bromo-4-nitropyridine (B1272033) derivative. The nitro group can be a precursor to other functionalities or be displaced. In one instance, the fluorination of 3-bromo-4-nitropyridine N-oxide was achieved, followed by reduction to yield a fluorinated aminopyridine. nih.gov While not a direct synthesis of the target compound, this illustrates the principle of using a substituted pyridine as a scaffold for further functionalization. Another potential pathway involves the transformation of a 3-bromo-4-fluoropyridine, where the fluorine atom is subsequently converted to a difluoromethyl group, although specific examples for this exact transformation are less common in the provided literature.

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in synthetic organic chemistry have led to more sophisticated and efficient methods for the preparation of functionalized pyridines like this compound. These innovations focus on improving reaction efficiency, selectivity, and the use of catalytic systems.

Catalytic Difluoromethylation Techniques in Pyridine Synthesis

Catalytic methods for introducing the difluoromethyl group are of significant interest due to their potential for milder reaction conditions and improved efficiency. While the provided search results highlight a transition-metal-free approach for N-difluoromethylation, the broader field of organometallic chemistry offers catalytic solutions for C-H difluoromethylation. rsc.org These methods often employ transition metal catalysts, such as palladium or copper, to facilitate the coupling of a difluoromethyl source with the pyridine ring. The development of iron-based catalysts for cycloaddition reactions also points towards the expanding toolkit for constructing complex pyridine derivatives. nih.gov

Regioselective Synthesis and Isomer Control in Pyridine Bromination

Achieving high regioselectivity in the bromination of substituted pyridines is a critical challenge. The position of the incoming bromine atom is influenced by the electronic and steric properties of the substituents already present on the pyridine ring.

For pyridine N-oxides, halogenation can be directed to the 2-position with high efficiency and regioselectivity under mild conditions, providing a practical route to 2-halopyridines. acs.orgresearchgate.net The use of N-bromosuccinimide (NBS) is a well-established method for the regioselective bromination of activated pyridines. thieme-connect.com The choice of solvent can significantly impact the outcome of the reaction. For instance, using NBS in acetonitrile (B52724) can lead to regioselective monobromination of certain substituted pyridines in high yields. thieme-connect.com The development of designed phosphine (B1218219) reagents has also enabled the selective halogenation of pyridines, offering another tool for controlling the position of bromination. nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is crucial for developing sustainable synthetic processes. The synthesis of this compound can be evaluated and optimized through the lens of these principles.

Key Green Chemistry Considerations:

| Principle | Application in the Synthesis of this compound |

| Prevention of Waste | The use of late-stage C-H functionalization to introduce the difluoromethyl group is inherently more atom-economical and generates less waste compared to a lengthy de novo synthesis that might require numerous protection and deprotection steps. nih.gov |

| Safer Chemicals and Reagents | The in situ generation of the difluoromethylating agent from common and relatively stable chemicals like difluoroacetic anhydride (B1165640) and urea-hydrogen peroxide avoids the handling and storage of potentially more hazardous or unstable radical initiators. nih.gov This contrasts with earlier methods for N-difluoromethylation that used reagents like CF2Br2, which have ozone-depleting potential. rsc.org |

| Energy Efficiency | Synthetic methods are designed to be conducted at specific, controlled temperatures (e.g., 0 °C for the difluoromethylation step) to optimize yield and selectivity while minimizing energy consumption compared to reactions requiring very high temperatures. nih.gov |

| Use of Catalysis | While the described radical difluoromethylation is reagent-based, other steps in pyridine synthesis can benefit from catalysis. For instance, the hydrogenation of a nitro group to an amine (a potential precursor step) often utilizes a palladium on carbon (Pd/C) catalyst, which is highly efficient and can be recovered and reused. google.com |

| Reduction of Derivatives | Direct C-H functionalization is a prime example of avoiding unnecessary derivatization. It circumvents the need to install and later remove activating or directing groups, which simplifies the synthetic sequence and reduces waste. nih.gov |

| Real-time Analysis | Modern synthetic chemistry employs techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to monitor reaction progress in real-time, preventing over-reaction or the formation of side products and ensuring process efficiency. google.com |

Furthermore, the selection of a transition-metal-free method for certain steps, as demonstrated in the synthesis of N-difluoromethylated pyridines, can be a significant green advantage, avoiding the potential toxicity and cost associated with heavy metals. rsc.orgacs.org

Chemical Transformations and Mechanistic Investigations of 3 Bromo 4 Difluoromethyl Pyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. The substituents on the ring, such as the bromine and difluoromethyl groups in 3-Bromo-4-(difluoromethyl)pyridine, further influence this reactivity.

Substitution of the Bromine Moiety

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the 3-position of the pyridine ring is generally challenging. Unlike halogens at the 2- or 4-positions, the 3-position does not receive direct resonance stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen. stackexchange.com Consequently, more forcing reaction conditions or alternative mechanistic pathways are often required for substitution at this position.

While specific examples of direct nucleophilic substitution of the bromine in this compound are not extensively documented in readily available literature, general principles suggest that reactions with strong nucleophiles under high temperatures could potentially lead to substitution. However, such conditions might also promote side reactions.

Nucleophilic Attack at Other Ring Positions

Nucleophilic attack on the pyridine ring of this compound is electronically favored at the C-2 and C-6 positions, which are ortho and para to the electron-withdrawing nitrogen atom. The difluoromethyl group at the C-4 position further activates the ring towards nucleophilic attack.

In some cases, nucleophilic substitution on 3-halopyridines can proceed via an elimination-addition mechanism involving a pyridyne intermediate. For instance, treatment of 3-bromopyridines with a strong base can lead to the formation of a 3,4-pyridyne, which is then attacked by a nucleophile. This often results in the formation of a mixture of 3- and 4-substituted products. The regioselectivity of the nucleophilic attack on the pyridyne is influenced by the nature of the substituents and the nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org It is widely used for the formation of biaryl and vinyl-aryl bonds. This compound can be effectively utilized as a substrate in Suzuki-Miyaura coupling reactions.

A key transformation involving this reaction is the synthesis of 4-(difluoromethyl)pyridin-3-ylboronic acid. In a documented procedure, this compound is reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a base to furnish the corresponding pinacol (B44631) boronate ester, which can then be hydrolyzed to the boronic acid. google.com This boronic acid derivative is a valuable intermediate for further coupling reactions.

Table 1: Suzuki-Miyaura Borylation of this compound google.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Bis(pinacolato)diboron | Xphos Pd G2, Xphos | Potassium acetate (B1210297) | 1,4-Dioxane, Water | 4-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

This borylation reaction highlights the utility of the bromine atom as a site for introducing a versatile functional group for subsequent synthetic elaborations.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes. While specific examples detailing the Sonogashira coupling of this compound are not prevalent in the surveyed literature, the general reactivity of bromopyridines in this transformation is well-established.

The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. It is anticipated that this compound would react with various terminal alkynes under standard Sonogashira conditions to yield the corresponding 3-alkynyl-4-(difluoromethyl)pyridine derivatives.

Hypothetical Sonogashira Reaction:

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF/DMF | 3-Alkynyl-4-(difluoromethyl)pyridine |

Other Cross-Coupling Methodologies

Beyond Suzuki-Miyaura and Sonogashira couplings, the bromine atom of this compound can participate in a variety of other transition metal-catalyzed transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. It is a powerful method for the synthesis of arylamines. It is expected that this compound would undergo Buchwald-Hartwig amination with a range of primary and secondary amines to produce 3-amino-4-(difluoromethyl)pyridine (B15522189) derivatives.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction could be employed to introduce alkenyl substituents at the 3-position of the pyridine ring.

Stille Coupling: This reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound. This compound could be coupled with various organostannanes to form new carbon-carbon bonds.

While specific documented examples for these reactions with this compound are sparse in the reviewed literature, the known reactivity of other bromopyridines suggests that this compound is a viable and valuable substrate for these important synthetic transformations.

Oxidative and Reductive Transformations of the Pyridine Ring

Direct experimental studies detailing the specific oxidative and reductive transformations of the pyridine ring in this compound are not extensively documented in the reviewed literature. However, based on the general reactivity of pyridines and the electronic properties of the substituents, several potential transformations can be inferred.

One notable transformation involving the pyridine nitrogen is N-alkylation , which can be considered an oxidative process for the nitrogen atom. For instance, pyridines can be N-difluoromethylated using reagents like ethyl bromodifluoroacetate. This reaction proceeds through an initial N-alkylation to form a pyridinium (B92312) salt, followed by hydrolysis and decarboxylation to yield the N-difluoromethylated product rsc.orgrsc.orgnih.gov. The presence of both a bromine atom and a difluoromethyl group, which are electron-withdrawing, would decrease the nucleophilicity of the nitrogen atom in this compound, making this reaction more challenging compared to unsubstituted pyridine.

Another potential oxidative transformation is the formation of pyridine N-oxides . This is a common reaction for pyridines, often achieved using oxidizing agents like peroxy acids. Pyridine N-oxides are versatile intermediates that can be used for further functionalization, for example, by activating the pyridine ring for nucleophilic substitution at the 2- and 4-positions nih.govacs.org.

Reductive transformations of the pyridine ring typically involve catalytic hydrogenation to produce the corresponding piperidine. This process, however, requires forcing conditions due to the aromatic stability of the pyridine ring. The presence of a bromine substituent on the ring could lead to competitive dehalogenation under certain reductive conditions.

Mechanistic Elucidation of Key Reactions

The mechanistic understanding of reactions involving this compound is crucial for predicting its behavior and designing synthetic routes. The following sections delineate potential reaction pathways and the significant role of the difluoromethyl group.

The reaction pathways for this compound are largely governed by the electronic nature of the substituted pyridine ring. The presence of the electron-withdrawing bromo and difluoromethyl groups deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution (SNAr).

In SNAr reactions , a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group. For this compound, the bromine atom at the 3-position is a potential leaving group. However, SNAr reactions on pyridines are generally more favorable at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex. The rate of SNAr reactions is significantly influenced by the nature of the halogen, with fluoropyridines reacting much faster than chloropyridines nih.govacs.org.

Another important reaction pathway for functionalizing such molecules is through metal-catalyzed cross-coupling reactions . The bromo substituent at the 3-position makes this compound a suitable substrate for reactions like Suzuki-Miyaura coupling, which would involve the formation of a new carbon-carbon bond at the site of the bromine atom.

Recent advancements have also highlighted radical C-H difluoromethylation as a method to introduce difluoromethyl groups onto pyridine rings. rsc.orgresearchgate.net While this compound already possesses this group, understanding the mechanism of such reactions provides insight into the reactivity of the C-H bonds on the pyridine ring. These reactions typically involve the generation of a difluoromethyl radical, which then adds to the pyridine ring.

The difluoromethyl (CF₂H) group plays a pivotal role in modulating the reactivity and influencing the reaction mechanisms of this compound.

Electronic Effects: The CF₂H group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has several consequences:

It decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack.

It lowers the basicity of the pyridine nitrogen atom.

In the context of metal-catalyzed reactions, the electronic nature of substituents on the pyridine ring can influence the redox potential of the metal center in a complex, thereby affecting its catalytic activity nih.gov.

Steric Effects: While smaller than a trifluoromethyl group, the difluoromethyl group does exert some steric hindrance, which can influence the regioselectivity of reactions.

Bioisosterism: In medicinal chemistry, the CF₂H group is considered a lipophilic bioisostere of a hydroxyl or thiol group. This means it can mimic these functional groups in biological systems while potentially offering improved metabolic stability and binding affinity nih.govprinceton.edu.

The table below summarizes the key properties of the substituents and their influence on the reactivity of the pyridine ring.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Bromo | 3 | Electron-withdrawing, Good leaving group | Activates ring for SNAr, Enables cross-coupling reactions |

| Difluoromethyl | 4 | Strong electron-withdrawing | Deactivates ring for electrophilic substitution, Activates ring for SNAr, Lowers basicity of nitrogen |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed structural map can be constructed. While specific spectral data for this compound is not widely published in publicly accessible literature, the expected spectral features can be predicted based on its structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show three distinct signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atom, the nitrogen atom in the pyridine ring, and the difluoromethyl group. The proton of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | ~8.7 | Singlet or Doublet of doublets | |

| H-5 | ~7.8 | Doublet | |

| H-6 | ~8.9 | Doublet | |

| CHF₂ | ~6.8 | Triplet | JHF ≈ 56 Hz |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals would be anticipated, one for each of the six carbon atoms. The carbon of the difluoromethyl group would be identifiable by its triplet multiplicity due to coupling with the two fluorine atoms. The chemical shifts of the pyridine ring carbons are influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | ~152 | Singlet |

| C-3 | ~120 | Singlet |

| C-4 | ~155 | Triplet |

| C-5 | ~128 | Singlet |

| C-6 | ~150 | Singlet |

| CHF₂ | ~115 | Triplet |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Fluorine (¹⁹F) NMR Spectroscopy for Difluoromethyl Identification

¹⁹F NMR spectroscopy is a highly specific technique for the direct observation of fluorine atoms in a molecule. In the case of this compound, the spectrum would show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would appear as a doublet due to coupling with the adjacent proton. This technique is particularly valuable for confirming the presence and electronic environment of the difluoromethyl moiety.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the molecular formula is C₆H₄BrF₂N, which corresponds to a molecular weight of approximately 208.00 g/mol .

In a typical mass spectrum, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). A patent describing the synthesis of this compound reported a Liquid Chromatography-Mass Spectrometry (LCMS) analysis with an electrospray ionization (ESI) source, which showed a peak for the protonated molecule [M+H]⁺ at an m/z of 208.2, confirming the molecular weight of the synthesized compound.

Table 3: Mass Spectrometry Data for this compound

| Analysis | Ion | Observed m/z | Source |

| LCMS (ESI) | [M+H]⁺ | 208.2 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

C-H stretching vibrations of the pyridine ring and the difluoromethyl group.

C=N and C=C stretching vibrations characteristic of the pyridine ring.

C-F stretching vibrations from the difluoromethyl group, which are typically strong and occur in the fingerprint region.

C-Br stretching vibration , which would appear at a lower frequency.

Other Spectroscopic and Chromatographic Methods in Research

In addition to NMR, MS, and IR spectroscopy, other analytical techniques are employed in the research and quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the compound. These chromatographic methods separate the target compound from any starting materials, byproducts, or other impurities. Chemical suppliers often provide purity data determined by these techniques, with purities of 95% or higher being common. cymitquimica.com

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light provides information about the conjugated π-electron system. The UV spectrum of pyridine itself exhibits characteristic absorption bands, and the introduction of substituents like bromine and a difluoromethyl group is expected to modulate these absorptions. sielc.com

The electronic spectrum of pyridine in a non-polar solvent typically shows a weak n→π* transition around 280 nm and stronger π→π* transitions at shorter wavelengths, often below 230 nm. The presence of a bromine atom, an auxochrome, on the pyridine ring is likely to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating resonance effect and the presence of lone pairs of electrons. The difluoromethyl group, being electron-withdrawing, may induce a hypsochromic (blue) shift or alter the fine structure of the absorption bands.

While specific experimental UV-Vis data for this compound is not extensively reported in public literature, theoretical studies on substituted pyridines using Time-Dependent Density Functional Theory (TD-DFT) can provide insights into the expected absorption wavelengths. researchgate.net For a hypothetical analysis, one might expect to observe absorption maxima in the regions detailed in the table below, based on the electronic effects of the substituents on the pyridine core.

Table 1: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) | Notes |

| n→π | 270-290 | Shifted due to substituent effects. |

| π→π | 220-260 | May show multiple bands with altered intensity and position compared to unsubstituted pyridine. |

It is important to note that the solvent polarity can also influence the position and intensity of these absorption bands.

Chromatography-Based Purity and Yield Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and for determining the yield of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

Purity Determination:

Reversed-phase HPLC (RP-HPLC) is a powerful method for separating this compound from any starting materials, by-products, or degradation products. researchgate.net A typical RP-HPLC setup would involve a non-polar stationary phase (like C8 or C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with acid modifiers to improve peak shape. sielc.comhelixchrom.com The purity is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all observed peaks.

Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also highly effective for purity analysis, especially for volatile compounds. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and its impurities.

Yield Determination:

Chromatography is also a precise method for calculating the yield of a chemical reaction that produces this compound. google.com This is typically achieved by using an internal standard. A known amount of a non-reactive compound (the internal standard) is added to the crude reaction mixture. The mixture is then analyzed by GC or HPLC. By comparing the peak area of the product to the peak area of the internal standard and using a pre-determined response factor, the exact amount of this compound produced can be calculated, leading to an accurate determination of the reaction yield. nih.gov

Table 2: Illustrative Chromatographic Conditions for Analysis

| Parameter | HPLC | GC |

| Column | C18, 4.6 mm x 150 mm, 5 µm | Capillary column (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen |

| Detector | UV (e.g., 254 nm) | FID or MS |

| Typical Retention Time | Dependent on exact conditions | Dependent on temperature program |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation (if applicable to specific derivatives)

While this compound is a liquid at room temperature, its derivatives, such as co-crystals or salts, may be crystalline solids. sigmaaldrich.com For these solid-state derivatives, single-crystal X-ray diffraction (XRD) is the most definitive method for elucidating the three-dimensional molecular structure. researchgate.net

For instance, if a derivative of this compound were to be synthesized for a specific application, such as a pharmaceutical or a material science application, obtaining its crystal structure would be crucial. nih.gov The structural data from XRD can provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice and can influence physical properties like melting point and solubility. While no specific XRD data for derivatives of this compound are readily available, the principles of the technique are widely applied to similar brominated and heterocyclic compounds. aps.orgnih.gov

Table 3: Information Obtainable from X-ray Diffraction of a Crystalline Derivative

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |

| Bond Lengths and Angles | Exact measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | Description of the conformation of the molecule. |

| Intermolecular Interactions | Identification and characterization of non-covalent interactions within the crystal. |

Conclusion

3-Bromo-4-(difluoromethyl)pyridine stands as a testament to the power of strategic halogenation in modern organic synthesis. Its dual functionality, with a bromine atom amenable to a wide array of cross-coupling reactions and a difluoromethyl group that can impart desirable physicochemical properties, makes it a highly valuable and versatile synthon. As the demand for novel, highly functionalized molecules in medicinal chemistry and agrochemical research continues to grow, the importance of building blocks like this compound is set to increase, paving the way for the discovery and development of new and improved chemical entities.

Computational Chemistry and Theoretical Studies on 3 Bromo 4 Difluoromethyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure

Before other properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. Geometry optimization is a computational process that finds the atomic arrangement corresponding to the lowest energy state on the potential energy surface. researchgate.net For 3-Bromo-4-(difluoromethyl)pyridine, this involves optimizing bond lengths, bond angles, and dihedral angles.

The process would typically start with an initial guess of the structure. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G, then iteratively adjust the atomic coordinates to minimize the total electronic energy of the molecule. aps.orgresearchgate.net A key aspect of the conformational analysis for this molecule is the rotation around the C-C bond connecting the pyridine (B92270) ring and the difluoromethyl (-CF₂H) group. Different rotational positions (conformers) of the -CF₂H group relative to the planar pyridine ring would be modeled to identify the global minimum energy conformation, which is the most stable arrangement. The pyridine ring itself is expected to remain largely planar, though minor deviations can occur due to substituent effects.

Table 1: Representative Data from a DFT Geometry Optimization (Note: The following data is illustrative of typical results from a DFT calculation and is not from a specific published study on this compound.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-Br Bond Length | Distance between the pyridine C3 carbon and Bromine | ~1.90 Å |

| C-C (ring-substituent) | Distance between the pyridine C4 carbon and the -CF₂H carbon | ~1.52 Å |

| C-F Bond Length | Distance between the substituent carbon and Fluorine | ~1.36 Å |

| C-N-C Angle | Angle within the pyridine ring | ~117° |

| C-C-Br Angle | Angle involving the bromine substituent | ~121° |

| F-C-F Angle | Angle within the difluoromethyl group | ~108° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, both the bromine atom and the difluoromethyl group are electron-withdrawing. These substituents are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The precise distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be distributed primarily over the π-system of the pyridine ring, while the LUMO would also be located on the ring, influenced by the electron-withdrawing substituents.

Table 2: Representative Data from a Frontier Molecular Orbital Analysis (Note: The following data is illustrative of typical results from an FMO analysis and is not from a specific published study on this compound.)

| Orbital | Description | Expected Energy Range (eV) | Implication |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -6.5 to -7.5 | Region of electron donation (nucleophilicity) |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | 4.5 to 6.5 | Indicator of chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. youtube.comrsc.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

For this compound, the MEP map would display several key features:

Negative Potential (Red/Yellow): The most electron-rich region is expected to be located around the nitrogen atom due to its lone pair of electrons. This site is the primary center for protonation and interaction with electrophiles.

Positive Potential (Blue): Electron-deficient regions are anticipated around the hydrogen atoms of the pyridine ring and, notably, the hydrogen of the difluoromethyl group. This positive potential on the -CF₂H hydrogen is a consequence of the strong electron-withdrawing effect of the adjacent fluorine atoms and is the basis for its hydrogen-bonding capability. A region of positive potential, known as a sigma-hole, may also be present on the bromine atom, making it a potential halogen bond donor.

Neutral Potential (Green): Regions with intermediate potential, typically found on the carbon backbone of the ring.

Table 3: Predicted Molecular Electrostatic Potential Features

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Pyridine Nitrogen Atom | Strongly Negative | Site for electrophilic attack and hydrogen bond acceptance. |

| Difluoromethyl Hydrogen Atom | Strongly Positive | Site for nucleophilic attack and hydrogen bond donation. |

| Bromine Atom (axial) | Positive (σ-hole) | Potential for halogen bonding interactions. |

| Aromatic Ring Hydrogens | Moderately Positive | Weakly acidic protons. |

Spectroscopic Property Prediction via Computational Methods

Computational methods, particularly DFT, are widely used to predict the vibrational (Infrared and Raman) and NMR spectra of molecules. acs.orgarxiv.org These theoretical spectra are crucial for interpreting and assigning experimental data. Calculations of vibrational frequencies are based on the second derivatives of the energy with respect to atomic displacements, performed on the optimized geometry. researchgate.netcdnsciencepub.com

For this compound, theoretical calculations would predict characteristic vibrational modes:

C-H stretching of the pyridine ring.

C-N and C-C stretching modes within the aromatic ring.

C-F stretching modes of the difluoromethyl group, which are typically strong and appear in a characteristic region of the IR spectrum.

C-Br stretching , which appears at a low frequency.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the structural elucidation of the molecule and its derivatives.

Reaction Mechanism Modeling and Transition State Analysis

DFT calculations are a powerful tool for elucidating reaction mechanisms at a molecular level. researchgate.netrsc.org By mapping the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. The energy of the transition state determines the activation energy barrier of a reaction, providing insight into its kinetics.

For this compound, computational modeling could explore various reactions, such as:

Nucleophilic Aromatic Substitution (S_NAr): Investigating the replacement of the bromine atom by various nucleophiles. DFT could model the transition state of the Meisenheimer complex formation.

C-H Functionalization: Modeling the activation and functionalization of the C-H bonds on the pyridine ring. researchgate.net

Reactions involving the difluoromethyl group: Exploring the deprotonation of the CF₂H proton and subsequent reactions.

These studies provide a detailed, step-by-step understanding of how chemical transformations occur, which is vital for designing new synthetic routes and catalysts.

Intermolecular Interactions and Hydrogen Bonding Capabilities of the Difluoromethyl Group

The difluoromethyl (-CF₂H) group is recognized as a unique functional group that can act as a hydrogen bond donor. beilstein-journals.orgnih.govbohrium.com This capability arises from the polarization of the C-H bond due to the strong electron-withdrawing nature of the two fluorine atoms, which imparts a significant partial positive charge on the hydrogen atom. nih.gov

Computational studies are essential for quantifying the strength and geometry of these interactions. For this compound, theoretical models can investigate:

Intramolecular Interactions: The possibility of a weak hydrogen bond between the CF₂H proton and the nitrogen atom of the pyridine ring in certain conformations.

Intermolecular Hydrogen Bonding: Modeling the interaction of the CF₂H group with hydrogen bond acceptors like water, amides, or other solvent molecules. nih.gov Calculations can determine the interaction energy, which is typically in the range of a weak to moderate hydrogen bond. bohrium.comacs.org

Halogen Bonding: The bromine atom at the 3-position can also participate in intermolecular interactions through halogen bonding, where the electropositive region (sigma-hole) on the bromine interacts with a nucleophile.

These computational analyses of non-covalent interactions are critical for understanding the molecule's behavior in biological systems and for the rational design of materials. nih.gov

Applications As a Key Intermediate in Complex Molecular Synthesis and Bioactive Compound Design

Strategic Building Block in Medicinal Chemistry Research

In medicinal chemistry, the introduction of fluorinated groups like the difluoromethyl (CF2H) moiety is a well-established strategy for modifying biologically relevant properties. rsc.org The CF2H group is considered a lipophilic bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor, which can be leveraged to enhance membrane permeability and binding affinity of bioactive compounds. rsc.orgnih.gov Consequently, 3-Bromo-4-(difluoromethyl)pyridine serves as a crucial building block for creating novel compounds with potential therapeutic applications. pipzine-chem.com

The pyridine (B92270) scaffold is a prevalent feature in numerous pharmaceuticals, and this compound provides a key starting point for synthesizing complex derivatives. The bromine atom on the pyridine ring offers a reactive site for functionalization, enabling the construction of more intricate molecules. For instance, brominated pyridines are frequently used in cross-coupling reactions like the Suzuki-Miyaura reaction to form biaryl compounds, which are common motifs in drug molecules. nih.gov

A notable application is in the synthesis of analogues of existing drugs to improve their efficacy or pharmacokinetic properties. For example, synthetic pathways have been developed for pyridine-based analogues of the anti-tubercular drug bedaquiline, where a brominated pyridine core is a key intermediate. nih.gov The synthesis often involves a multi-step process, including cross-coupling reactions to attach the bromopyridine unit to other aromatic systems, followed by further modifications. nih.gov Similarly, 3-bromopyridine (B30812) itself is a vital intermediate in the synthesis of the antidepressant zimelidine and the neurological drug preclamol, highlighting the importance of this structural class in pharmaceutical development. google.com

| Research Finding | Application Area | Key Reaction Type |

| Synthesis of Bedaquiline Analogues | Anti-tubercular Drug Discovery | Suzuki-Miyaura Cross-Coupling |

| Synthesis of Zimelidine | Antidepressant | Intermediate for Active Pharmaceutical Ingredient (API) |

| Synthesis of Preclamol | Neurological Drugs | Intermediate for Active Pharmaceutical Ingredient (API) |

The development of novel bioactive scaffolds is a cornerstone of modern drug discovery, aiming to create new molecular frameworks with desired biological activities. This compound is instrumental in this area due to the unique properties conferred by the difluoromethyl group. rsc.orgnih.gov This group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. rsc.org

One prominent area of application is the synthesis of kinase inhibitors. Pyrazolo[3,4-b]pyridine is a common scaffold used for this purpose, where the pyrazole (B372694) portion acts as a hydrogen bond center. nih.gov By starting with precursors like this compound, medicinal chemists can design and synthesize novel pyrazolo[3,4-b]pyridine derivatives to target specific kinases, such as Tropomyosin receptor kinases (TRKs), which are implicated in cancer. nih.gov The synthesis allows for systematic modification of the scaffold to optimize inhibitory activity and selectivity. nih.gov The development of such novel scaffolds is crucial for expanding the chemical space available for drug discovery and identifying new lead compounds. nih.gov

Utility in Agrochemical Discovery and Development

Pyridine-based compounds play a significant role in the agrochemical industry as fungicides, insecticides, and herbicides. nih.gov The incorporation of a difluoromethyl group into a pyridine ring is a strategy used in the development of effective agrochemicals. nih.gov this compound serves as a key intermediate for creating these complex active ingredients.

The compound's utility stems from its role as a building block for larger, more complex molecules. For example, European Patent EP 0146924 A2 describes the preparation of difluoropyridine compounds that are useful as chemical intermediates in the synthesis of herbicidal agents. googleapis.com The patent details processes where halogenated pyridines are converted to fluorinated derivatives, which then form the core of the final herbicidal product. googleapis.com The development of new synthesis methods for trifluoromethylpyridine (TFMP) derivatives is driven by the high demand for these intermediates in the production of crop-protection products. nih.gov

Development of Specialized Functional Materials

The unique electronic and chemical properties of this compound make it a valuable component in the field of materials science. pipzine-chem.com The pyridine ring, combined with the electron-withdrawing difluoromethyl group, provides a structural unit that can be incorporated into larger systems to create specialized functional materials. pipzine-chem.com

One area of application is in organic electronics. Research has explored the use of compounds derived from this building block in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The inherent properties of the molecule can influence the electronic characteristics of the resulting materials, such as their conductivity and light-emitting capabilities. Furthermore, the ability to functionalize the pyridine ring via the bromine atom allows for the fine-tuning of these properties. The compound is also noted for its utility in creating fluorophores where the difluoromethyl group can enhance spectroscopic properties. rsc.org Additionally, related bromopyridines have found applications in the field of photovoltaic materials. google.com

| Application Area | Function of this compound |

| Organic Electronics (OLEDs, OPVs) | Building block for organic semiconducting materials |

| Fluorophores | Enhances spectroscopic properties |

| Photovoltaic Materials | Intermediate for materials used in solar cells |

Patent Landscape and Innovation Trends in this compound Applications

The patent landscape surrounding this compound and related structures reveals significant innovation in the synthesis and application of pyridine derivatives. Patents in this area focus on new synthetic methods that are more efficient and scalable, as well as the creation of novel compounds for pharmaceutical and agrochemical use. google.comgoogleapis.comgoogle.com

Innovation trends point towards the development of cost-effective and environmentally friendly processes. For instance, patent CN104130183A describes a method for synthesizing 3-bromopyridine that avoids high temperatures and pressures, making the process more suitable for industrial production. google.com Other patents focus on the preparation of specific substituted pyridines that serve as crucial intermediates. Patent WO2022053994A1, for example, discloses a process for preparing substituted pyridine compounds from α,β-unsaturated nitriles, highlighting a move towards more efficient multi-step syntheses. google.com

An analysis of recent patent filings indicates a continued interest in pyridine-containing compounds for high-value applications. The patents cover a range of inventions, from novel nitrocatechol derivatives for treating central nervous system disorders to processes for creating intermediates for herbicides.

WO2007117165A1 : This patent describes novel substituted nitrocatechol derivatives for the treatment of central and peripheral nervous system disorders, such as Parkinson's disease. google.com The synthesis examples utilize brominated pyridine intermediates to construct the final complex molecules, demonstrating the continued importance of these building blocks in pharmaceutical research and development. google.com

CN104130183A (2014) : This filing presents an improved synthetic method for 3-bromopyridine, an important intermediate for both pharmaceuticals and photovoltaic materials. google.com The focus on optimizing synthesis highlights the industrial demand for this key precursor. google.com

EP 0146924 A2 : This European patent details a method for preparing difluoropyridine compounds, which are key intermediates for known herbicidal agents. googleapis.com The document underscores the value of fluorinated pyridines in the agrochemical sector.

WO2022053994A1 : This recent international patent application outlines a process for preparing substituted pyridine compounds, which are versatile intermediates. google.com The invention aims to provide a simple, cost-effective, and industrially feasible manufacturing process, reflecting the ongoing need to streamline the production of these valuable chemical building blocks. google.com

These filings collectively show that innovation is occurring on two main fronts: the discovery of new bioactive molecules that incorporate the pyridine scaffold and the optimization of synthetic routes to produce these key intermediates more efficiently and economically.

Emerging Areas of Application in Patented Research

The chemical compound this compound is progressively being recognized for its pivotal role as a key intermediate in the synthesis of complex, high-value molecules, particularly within the pharmaceutical industry. Patented research highlights its utility in constructing novel bioactive compounds, where the unique combination of the bromo and difluoromethyl substituents on the pyridine ring offers strategic advantages for molecular assembly and biological activity.

Recent patent literature has explicitly detailed the application of this compound in the development of kinase inhibitors, a critical class of therapeutic agents, particularly in oncology. One prominent example is its use in the synthesis of Naphthyridine compounds which function as inhibitors of Human Germinal Center Kinase (HPK1), a protein implicated in the regulation of immune responses and a target for cancer therapy. google.com

The synthesis of these complex Naphthyridine-based HPK1 inhibitors showcases the strategic importance of this compound. In a patented synthetic route, the process commences with the conversion of 3-bromoisonicotinaldehyde to this compound. This intermediate then undergoes further reactions, such as borylation, to enable its coupling with other molecular fragments, ultimately leading to the formation of the final intricate drug candidate. google.com

A specific embodiment described in the patent literature is the synthesis of (1S,2S)-N-(8-amino-6-(4-(difluoromethyl)pyridin-3-yl)-2,7-naphthyridin-3-yl)-2-fluorocyclopropanecarboxamide. google.com The presence of the 4-(difluoromethyl)pyridin-3-yl moiety, derived directly from this compound, is a crucial structural feature of this potential therapeutic agent. These compounds are being investigated for their potential to enhance the body's immune response against cancer cells. google.com

The patented research in this area underscores a significant emerging trend: the incorporation of the difluoromethylpyridine motif into complex heterocyclic systems to generate novel intellectual property and develop next-generation therapeutics. The difluoromethyl group, in particular, is a bioisostere of other functional groups and can favorably modulate properties such as metabolic stability and lipophilicity, which are critical for drug efficacy.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Bromo-4-(difluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic aromatic substitution (SNAr) on pyridine precursors. For example, direct fluorination of brominated pyridines using difluoromethylation reagents (e.g., ClCFH or BrCFH) under catalysis by transition metals like Cu or Pd can introduce the difluoromethyl group. Recent advancements highlight the use of photoredox catalysis for site-selective difluoromethylation, enabling milder conditions (e.g., room temperature, visible light) . However, challenges persist in optimizing regioselectivity; for instance, fluorination of 3-bromo-4-nitropyridine may yield undesired byproducts unless steric and electronic effects are carefully controlled .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- Methodological Answer : X-ray diffraction (XRD) confirms molecular geometry and crystal packing, while , , and NMR resolve electronic environments of the bromine and difluoromethyl groups. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies (IR/Raman) and electron density distributions, aiding in interpreting experimental spectra. For example, DFT can model the electron-withdrawing effects of bromine and the steric bulk of the difluoromethyl group, which influence intermolecular interactions .

Q. How does the difluoromethyl group impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The difluoromethyl group acts as a strong electron-withdrawing substituent, activating the pyridine ring toward SNAr or Suzuki-Miyaura couplings. For instance, the bromine at position 3 can undergo palladium-catalyzed coupling with aryl boronic acids, while the difluoromethyl group at position 4 stabilizes the transition state through inductive effects. Reaction optimization requires balancing temperature (80–120°C), solvent polarity (DMSO or DMF), and base strength (CsCO) to avoid side reactions like dehalogenation .

Advanced Research Questions

Q. What are the challenges in achieving regioselective fluorination of this compound, and how can they be addressed?

- Methodological Answer : Competing pathways, such as defluorination or undesired substitution at adjacent positions, often arise due to the electron-deficient nature of the pyridine ring. For example, fluorination of 3-bromo-4-(boc-amino)pyridine under basic conditions (TBAF, DMSO, 125°C) may fail due to steric hindrance from the boc group. Strategies include:

- Using directing groups (e.g., nitro or amino) to guide fluorination.

- Employing low-temperature (<50°C) fluorinating agents (e.g., AgF) to minimize side reactions.

- Computational screening (e.g., molecular electrostatic potential maps) to predict reactive sites .

Q. How can computational modeling predict the biological or catalytic relevance of this compound?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) assess interactions with biological targets (e.g., enzymes or receptors) by analyzing binding affinities and hydrogen-bonding patterns. The difluoromethyl group’s hydrophobicity and conformational rigidity can enhance binding to hydrophobic pockets. Additionally, time-dependent DFT (TD-DFT) models UV-Vis absorption spectra for photophysical applications, such as designing fluorophores or photocatalysts .

Q. What contradictions exist in reported data on the compound’s stability under acidic or basic conditions?

- Methodological Answer : Discrepancies arise from solvent choice and substituent effects. For example:

- In aqueous HCl, the difluoromethyl group may hydrolyze to -COOH, whereas in anhydrous DCM, the compound remains stable.

- Base-mediated dehalogenation (e.g., KOH/EtOH) can remove bromine, but this is suppressed in polar aprotic solvents like DMF.

- Systematic stability studies using HPLC-MS under varying pH and temperature are recommended to resolve these contradictions .

Q. How does this compound compare to analogs like 3-Bromo-4-(trifluoromethyl)pyridine in electronic properties?

- Methodological Answer : Comparative cyclic voltammetry (CV) reveals that the difluoromethyl group (-CFH) is less electron-withdrawing than -CF but more lipophilic. DFT-derived Hammett constants (σ) quantify this difference: σ(CFH) ≈ 0.43 vs. σ(CF) ≈ 0.54. This impacts redox potentials and catalytic activity in metal-organic frameworks (MOFs), where -CFH may improve substrate diffusion due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.